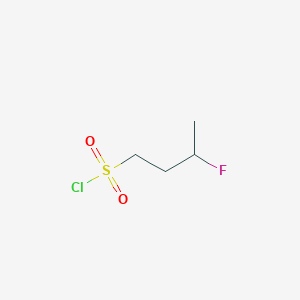

3-Fluorobutane-1-sulfonyl chloride

Description

Significance of Organofluorine Compounds in Modern Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com This has led to a surge of interest in organofluorine chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. wechemglobal.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart a range of desirable attributes to organic compounds. rsc.org

In medicinal chemistry, approximately one-fifth of all pharmaceuticals contain fluorine. wechemglobal.com The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve bioavailability by modifying lipophilicity. rsc.org The trifluoromethyl group, for instance, is a common feature in many drug candidates for these reasons. rsc.org

Beyond pharmaceuticals, organofluorine compounds are integral to the development of advanced materials. sigmaaldrich.com Fluoropolymers, for example, exhibit exceptional chemical and thermal stability. mdpi.com Furthermore, the unique properties of organofluorine compounds have led to their use in a variety of other applications, including as refrigerants and catalysis reagents. wechemglobal.com

The Foundational Role of Sulfonyl Chlorides as Reactive Intermediates and Reagents

Sulfonyl chlorides are a cornerstone class of reactive intermediates in organic synthesis, valued for their versatility and reactivity. bldpharm.commagtech.com.cn They serve as primary precursors for the synthesis of sulfonamides, a functional group present in a wide array of biologically active compounds. nih.gov The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for constructing the sulfonamide linkage. nih.gov

Beyond sulfonamide formation, sulfonyl chlorides are employed in a variety of other transformations. They can react with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions. wechemglobal.com This "activation" of alcohols is a fundamental strategy in multi-step synthesis. chemicalbook.com Moreover, sulfonyl chlorides can participate in Friedel-Crafts reactions to form sulfones and can be a source of sulfonyl radicals for various addition and cyclization reactions. magtech.com.cn Their utility extends to acting as protecting groups for amines and other functionalities. nih.gov

Specific Academic Relevance of 3-Fluorobutane-1-sulfonyl Chloride within its Class of Fluorinated Alkyl Sulfonyl Halides

While extensive research on this compound itself is not widely published, its academic relevance can be inferred from its structure, which combines the key features of both organofluorine compounds and sulfonyl chlorides. As a fluorinated alkyl sulfonyl halide, it represents a valuable building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

The presence of a fluorine atom on the butyl chain is expected to modulate the electronic properties and reactivity of the sulfonyl chloride group. The fluorine atom's electron-withdrawing nature can influence the acidity of adjacent protons and the reactivity of the sulfonyl chloride itself. More importantly, the incorporation of the 3-fluorobutyl moiety into a larger molecule via reactions at the sulfonyl chloride can introduce the beneficial properties associated with organofluorine compounds, such as enhanced metabolic stability and altered lipophilicity.

Therefore, this compound is a reagent that allows for the direct introduction of a small, fluorinated aliphatic chain. This is particularly relevant in the design of new drug candidates where the exploration of fluorinated substituents is a common strategy to optimize pharmacokinetic and pharmacodynamic properties. The compound can be used to synthesize a variety of derivatives, including sulfonamides and sulfonate esters, each bearing the 3-fluorobutyl group. These derivatives can then be evaluated for their biological activity or material properties.

The chirality of this compound, which exists as (R) and (S) enantiomers, adds another layer of academic interest. sigmaaldrich.combldpharm.com The ability to introduce a stereochemically defined fluorinated fragment is of great importance in asymmetric synthesis and for studying the stereo-differentiated interactions of chiral molecules with biological systems.

Below is a table of known identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number (racemic) | 1785492-58-1 |

| CAS Number ((R)-enantiomer) | 2381005-34-9 |

| CAS Number ((S)-enantiomer) | 2408936-93-4 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOLQWPKFMSUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluorobutane 1 Sulfonyl Chloride and Analogous Fluorinated Alkyl Sulfonyl Chlorides

Established Synthetic Pathways from Precursors

The synthesis of fluorinated alkyl sulfonyl chlorides, including 3-fluorobutane-1-sulfonyl chloride, can be approached through several established routes. These methods typically start from readily available fluorinated precursors, such as alcohols or alkanes, and employ various chlorosulfonation strategies.

Derivatization of Fluorinated Alcohols (e.g., 3-Fluorobutanol)

A common and direct method for the synthesis of alkyl sulfonyl chlorides is the conversion of the corresponding alcohol. This approach is particularly useful when the fluorinated alcohol is commercially available or can be synthesized with high purity.

The reaction of alcohols with thionyl chloride (SOCl₂) is a well-established method for preparing the corresponding alkyl chlorides. However, under specific conditions, this reagent can also be used to form sulfonyl chlorides, although this is a less common direct route from alcohols. The more typical pathway involves the conversion of the alcohol to an alkyl halide, followed by displacement with a sulfur nucleophile and subsequent oxidative chlorination.

For the direct conversion of an alcohol to a sulfonyl chloride, the reaction with thionyl chloride would theoretically proceed via the formation of a chlorosulfite intermediate. In the presence of a base, such as pyridine, the reaction is steered towards the formation of the alkyl chloride through an SN2 mechanism. The reaction begins with the alcohol attacking the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting oxonium ion is then deprotonated by the base. The chloride ion can then attack the carbon atom, leading to the alkyl chloride, with the leaving group fragmenting into sulfur dioxide and another chloride ion.

It is important to note that direct conversion of alcohols to sulfonyl chlorides using thionyl chloride is not the standard method and often other reagents are required to facilitate this transformation. More commonly, the alcohol is first converted to a more suitable leaving group for subsequent reactions leading to the sulfonyl chloride.

The successful synthesis of alkyl sulfonyl chlorides from alcohols often hinges on the careful optimization of reaction parameters and the choice of solvent. When using thionyl chloride to convert an alcohol, the temperature, stoichiometry of the reagents, and the presence or absence of a base are critical factors. For instance, the use of a non-nucleophilic base can influence the reaction pathway.

The choice of solvent is also crucial. Aprotic solvents such as dichloromethane (B109758) or chloroform (B151607) are commonly used to prevent unwanted side reactions. The concentration of the reactants can also play a role in the reaction rate and yield. For the synthesis of fluorinated compounds, the electronic effects of the fluorine atom can influence the reactivity of the alcohol and any intermediates, potentially requiring adjustments to the standard conditions used for non-fluorinated analogues.

A general approach to optimization involves screening different bases, solvents, and temperature profiles to maximize the yield of the desired sulfonyl chloride while minimizing the formation of byproducts such as the corresponding alkyl chloride or elimination products.

Chlorosulfonation Approaches to Alkane Sulfonyl Chlorides

Chlorosulfonation methods provide a more direct route to alkane sulfonyl chlorides from various sulfur-containing precursors or even directly from alkanes, although the latter is less selective.

A robust and widely used method for the preparation of alkanesulfonyl chlorides is the oxidative chlorosulfonation of S-alkyl isothiourea salts. thieme-connect.deorganic-chemistry.orgrsc.org This method is advantageous due to the use of stable, odorless, and readily prepared starting materials. The S-alkyl isothiourea salts are typically synthesized by the reaction of an alkyl halide (e.g., 3-fluorobutyl bromide) with thiourea.

The subsequent oxidative chlorosulfonation is often carried out using N-chlorosuccinimide (NCS) in the presence of an acid, such as hydrochloric acid, in a suitable solvent system like acetonitrile. rsc.org This method has been shown to be effective for a wide range of alkyl groups and is known for its good yields and operational simplicity. The reaction proceeds under mild conditions and avoids the use of hazardous reagents like chlorine gas. A key advantage is that the byproduct, succinimide, is water-soluble and can be easily removed during workup. rsc.org

A variety of structurally diverse alkanesulfonyl chlorides can be synthesized using this methodology. The table below illustrates the general applicability of this method with representative examples.

| Alkyl Halide/Mesylate | Product | Yield (%) |

| Benzyl chloride | Phenylmethanesulfonyl chloride | 95 |

| 1-Bromooctane | Octane-1-sulfonyl chloride | 87 |

| 1-Bromo-4-cyanobenzene | (4-Cyanophenyl)methanesulfonyl chloride | 82 |

| 1-Bromo-3-phenylpropane | 3-Phenylpropane-1-sulfonyl chloride | 91 |

Data sourced from studies on the synthesis of alkanesulfonyl chlorides via N-chlorosuccinimide mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. rsc.org

For the synthesis of this compound, the precursor S-(3-fluorobutyl)isothiourea salt would be prepared from 1-bromo-3-fluorobutane (B2639455) and thiourea. This salt would then be subjected to oxidative chlorosulfonation with NCS and HCl.

Another approach for oxidative chlorination involves the direct conversion of thiols. organic-chemistry.org For instance, 3-fluorobutane-1-thiol could be oxidized using a combination of N-chlorosuccinimide and dilute hydrochloric acid to afford this compound in good yield. organic-chemistry.org

Cyclic sulfonate esters, known as sultones, can serve as valuable intermediates in the synthesis of substituted alkane sulfonyl chlorides. The synthesis of γ-sultones can be achieved through various methods, including the sulfonation of specific olefins. researchgate.net For fluorinated systems, the addition of sulfur trioxide to fluoroolefins can yield fluorinated β-sultones. pdx.edu

Once the sultone is formed, it can be subjected to ring-opening reactions. For example, hydrolysis of a γ-sultone leads to a γ-hydroxy sulfonic acid. This sulfonic acid can then be converted to the corresponding sulfonyl chloride using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. This two-step sequence from the sultone provides a pathway to functionalized alkane sulfonyl chlorides that might be difficult to access through other routes. The specific regiochemistry of the fluorine atom on the starting material would dictate the final position of the fluorine in the resulting sulfonyl chloride.

Emerging Methodologies for Sulfonyl Chloride Construction

The synthesis of sulfonyl chlorides has traditionally relied on methods that can be harsh and lack selectivity. nih.gov However, recent advancements have led to the development of milder and more versatile approaches, including the in situ generation from sulfonamides and radical-mediated pathways.

Strategies Involving Activation of Sulfonamides for In Situ Sulfonyl Chloride Generation

A significant challenge in sulfonyl chloride synthesis is the often-difficult preparation of the starting materials and the use of aggressive reagents. researchgate.net A modern approach to circumvent these issues involves the activation of readily available primary sulfonamides to generate sulfonyl chlorides in situ. This strategy is particularly valuable for the late-stage functionalization of complex molecules. nih.gov

One such method employs a pyrylium (B1242799) salt, Pyry-BF4, as an activating agent. nih.govnih.gov This reagent activates the otherwise poorly nucleophilic NH2 group of a primary sulfonamide, facilitating its conversion into a highly reactive sulfonyl chloride electrophile. nih.gov The reaction proceeds under mild conditions and demonstrates a high degree of selectivity for the sulfonamide group, even in the presence of other sensitive functionalities. nih.govnih.gov The in situ generated sulfonyl chloride can then be reacted with a variety of nucleophiles to produce a diverse range of sulfonated compounds. nih.gov

This methodology, developed by Cornella and coworkers, has been shown to be robust and efficient, utilizing magnesium chloride (MgCl2) as the chloride source. nih.gov The tolerance of this method to various functional groups makes it a powerful tool for modifying complex sulfonamides that would be incompatible with traditional synthetic methods. nih.gov A similar strategy has also been noted in the context of converting primary sulfonamides to sulfonyl fluorides. nih.gov

Radical-Mediated Syntheses of Alkyl Sulfonyl Chlorides

Radical chemistry has emerged as a powerful tool for the construction of carbon-sulfur bonds, offering alternative pathways to sulfonyl chlorides under mild conditions. nih.gov These methods often utilize visible light photocatalysis to generate the key radical intermediates. acs.orgrsc.orgnih.gov

One innovative approach involves the use of a silyl (B83357) radical to activate sulfamoyl chlorides through chlorine atom abstraction. nih.govacs.org This allows for the direct hydrosulfamoylation of alkenes to furnish aliphatic sulfonamides. While this method produces sulfonamides, the underlying principle of radical-mediated activation of a sulfur-chlorine bond is highly relevant to the synthesis of sulfonyl chlorides. nih.gov

Another strategy focuses on the generation of sulfonyl radicals from sources other than pre-formed sulfonyl chlorides. For instance, aryldiazonium salts can be converted to arenesulfonyl chlorides via a photocatalytic Sandmeyer-type reaction. acs.orgnih.gov In this process, a heterogeneous photocatalyst mediates the reaction of the diazonium salt with in situ generated sulfur dioxide and a chloride source. acs.org This method is notable for its mild reaction conditions (room temperature and visible light) and its tolerance of a wide array of functional groups. acs.orgnih.gov While this has been demonstrated for arenesulfonyl chlorides, the principles could potentially be adapted for alkyl derivatives.

Furthermore, radical addition of alkoxysulfonyl and fluorosulfonyl radicals to alkynes has been reported. nih.gov These highly reactive sulfonyl radicals are generated via the addition of a trifluoromethyl radical to allylsulfonic acid derivatives, followed by β-fragmentation. This approach provides access to highly functionalized alkenes bearing a sulfonate or sulfonyl fluoride (B91410) group, highlighting the versatility of radical-mediated strategies in organosulfur chemistry. nih.gov

Stereoselective Synthesis of Chiral this compound

The synthesis of chiral molecules requires precise control over stereochemistry. For a molecule like this compound, this involves establishing the stereocenter at the fluorine-bearing carbon and ensuring that this stereochemistry is maintained during the formation of the sulfonyl chloride group.

Enantioselective Routes to 3-Fluorobutanol Precursors

The most logical precursor to chiral this compound is chiral 3-fluorobutanol. The enantioselective synthesis of such fluorinated alcohols is a key challenge in synthetic chemistry. While specific methods for the enantioselective synthesis of 3-fluorobutanol were not prominently found in the surveyed literature, general strategies for creating chiral fluorinated building blocks are well-established. These often involve asymmetric reduction of a corresponding fluorinated ketone, enzymatic resolutions, or the use of chiral fluorinating reagents. The development of a phosphine-catalyzed enantioselective γ-addition of 3-fluoro-oxindoles to construct a fluorine-bearing quaternary center demonstrates the type of asymmetric methodologies that can be employed to create chiral fluorinated molecules. nih.gov

Investigation of Stereochemical Control during Sulfonyl Chloride Formation

A critical aspect of synthesizing a chiral sulfonyl chloride from a chiral precursor is the stereochemical outcome of the reaction that forms the sulfonyl chloride group. Typically, alkyl sulfonyl chlorides are prepared from the corresponding sulfonic acids or their salts, or through the oxidative chlorination of thiols. nih.govorganic-chemistry.org

However, a more common synthetic route to molecules containing a sulfonate ester involves the reaction of a chiral alcohol with a sulfonyl chloride. This reaction is well-documented to proceed with retention of configuration at the chiral carbon of the alcohol. youtube.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. The carbon-oxygen bond of the alcohol remains intact throughout the reaction, thus preserving the stereochemistry at that carbon. youtube.com This principle is fundamental in organic synthesis for converting an alcohol into a good leaving group with predictable stereochemistry for subsequent nucleophilic substitution reactions. youtube.comyoutube.com

| Reagent | Stereochemical Outcome at Carbon Center | Reference |

| Mesyl Chloride | Retention | youtube.com |

| Tosyl Chloride | Retention | youtube.com |

| Triflyl Chloride | Retention | youtube.comyoutube.com |

In the context of preparing chiral sulfoxides from sulfinyl chlorides, it has been shown that the choice of base can influence the diastereoselectivity of the reaction, highlighting that reaction conditions can be tuned to control stereochemical outcomes at the sulfur atom. nih.gov While this applies to sulfinyl chlorides, it underscores the importance of investigating reaction parameters to achieve stereochemical control in related sulfur chemistries.

Mechanistic Investigations and Reactivity Profiles of 3 Fluorobutane 1 Sulfonyl Chloride

Electrophilic Characteristics and Reaction Pathways

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur atom. This electrophilicity is the driving force for its reactions with nucleophiles.

Nucleophilic attack on alkanesulfonyl chlorides can proceed through two primary mechanistic pathways: direct nucleophilic substitution at the sulfur atom (an Sₙ2-type mechanism) or an elimination-addition mechanism involving a sulfene (B1252967) intermediate. acs.orgscispace.com

Direct Nucleophilic Substitution (Sₙ2-type): In this pathway, a nucleophile directly attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This is a common pathway for reactions with a wide range of nucleophiles. acs.orgnih.gov The reaction proceeds through a single transition state. nih.gov For arenesulfonyl chlorides, which share mechanistic similarities, the rates of chloride exchange have been shown to follow the Hammett equation, indicating a sensitivity to electronic effects. nih.govnih.gov

Elimination-Addition (Sulfene Intermediate): Alkanesulfonyl chlorides that have at least one hydrogen atom on the carbon adjacent to the sulfonyl group can undergo an elimination reaction in the presence of a base to form a highly reactive intermediate called a sulfene (R₂C=SO₂). acs.orgscispace.com This sulfene then rapidly reacts with available nucleophiles. The formation of a sulfene is often favored in the presence of strong bases. scispace.com

The choice between these two pathways is influenced by several factors, including the structure of the alkanesulfonyl chloride, the nature of the nucleophile, the solvent, and the pH of the reaction medium. acs.org For 3-fluorobutane-1-sulfonyl chloride, the presence of hydrogens on the α-carbon makes the sulfene pathway plausible under basic conditions.

The fluorine atom at the 3-position of the butane (B89635) chain exerts a significant influence on the reactivity of the sulfonyl chloride moiety through its inductive effect.

Electronic Effects: Fluorine is the most electronegative element, and its presence introduces a strong electron-withdrawing inductive effect (-I effect) that is transmitted through the carbon chain. This effect increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This enhanced electrophilicity can lead to faster reaction rates compared to its non-fluorinated analog. In a related context, electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom in aryl sulfonyl fluorides. nih.gov

Steric Effects: The butyl chain, while providing some steric hindrance, is generally not considered bulky enough to significantly impede nucleophilic attack at the relatively exposed sulfonyl sulfur atom. In studies of arenesulfonyl chlorides, even ortho-alkyl groups, which are closer to the reaction center, have been observed to sometimes enhance reactivity through specific structural conformations, contrary to simple steric hindrance expectations. nih.govnih.gov

Diverse Chemical Transformations Mediated by this compound

The high electrophilicity of this compound allows it to participate in a variety of nucleophilic substitution reactions, leading to the formation of important functional groups.

Nucleophilic substitution reactions are the most common transformations for sulfonyl chlorides, providing access to a wide range of sulfonated derivatives. acs.org

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. eurjchem.comucl.ac.uk This reaction, known as sulfonylation, is a cornerstone of medicinal and synthetic chemistry. eurjchem.com The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically neutralized by a base. ucl.ac.uk

The use of silylated amines has also been shown to be an efficient method for the preparation of sulfonamides from sulfonyl chlorides, often proceeding in high yields. nih.gov Recent advancements have also enabled the one-pot synthesis of sulfonamides from carboxylic acids and amines via an in-situ generated sulfonyl chloride. princeton.edu

Table 1: Examples of Amidation Reactions with Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product |

| Benzenesulfonyl chloride | Ammonia | Benzenesulfonamide |

| p-Toluenesulfonyl chloride | Aniline | N-Phenyl-p-toluenesulfonamide |

| Methanesulfonyl chloride | Diethylamine | N,N-Diethylmethanesulfonamide |

This table provides general examples of amidation reactions and does not represent specific experimental data for this compound.

This compound can react with alcohols in the presence of a base to form sulfonate esters. eurjchem.comwikipedia.org This reaction is analogous to the formation of sulfonamides, with the alcohol oxygen atom acting as the nucleophile. Pyridine is often used as the base to catalyze the reaction and neutralize the HCl byproduct. wikipedia.org

Sulfonate esters are valuable synthetic intermediates because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. wikipedia.org The synthesis of sulfonate esters is a widely used transformation in organic synthesis. eurjchem.com

Table 2: Examples of Esterification Reactions with Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol | Product |

| Benzenesulfonyl chloride | Methanol | Methyl benzenesulfonate |

| p-Toluenesulfonyl chloride | Ethanol | Ethyl p-toluenesulfonate |

| Trifluoromethanesulfonyl chloride | Phenol | Phenyl trifluoromethanesulfonate |

This table provides general examples of esterification reactions and does not represent specific experimental data for this compound.

Nucleophilic Substitution Reactions

Thiol-Sulfonyl Chloride Reactions (Formation of Sulfonothioates)

The reaction between a sulfonyl chloride, such as this compound, and a thiol (R-SH) serves as a fundamental method for the synthesis of sulfonothioates (also known as thiosulfonates). This transformation proceeds via a nucleophilic attack of a sulfur nucleophile on the electrophilic sulfur center of the sulfonyl chloride.

The generally accepted mechanism involves the initial deprotonation of the thiol by a base to form a more potent nucleophile, the thiolate anion (RS⁻). This thiolate then attacks the electron-deficient sulfur atom of the this compound, displacing the chloride ion as the leaving group. The result is the formation of a new sulfur-sulfur bond, yielding the corresponding S-alkyl or S-aryl 3-fluorobutane-1-sulfonothioate. The choice of base and solvent is crucial for the reaction's efficiency, with common bases including tertiary amines like triethylamine (B128534) or pyridine. fiveable.me

The reaction can be summarized as follows:

Deprotonation: R'-SH + Base → R'-S⁻ + Base-H⁺

Nucleophilic Attack: 3-F-(CH₂)₄-SO₂Cl + R'-S⁻ → 3-F-(CH₂)₄-SO₂-SR' + Cl⁻

This method is a valuable route for creating thiosulfonate esters, which are themselves important compounds in organic synthesis and medicinal chemistry.

Reduction Pathways to Sulfonates and Sulfonic Acids

This compound can be reduced to various products depending on the reducing agent and reaction conditions.

Reduction to Sulfonic Acid: The most straightforward conversion is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid. This reaction occurs readily with water, where water acts as the nucleophile, attacking the sulfonyl group and leading to the elimination of hydrogen chloride (HCl). wikipedia.org

Reaction: 3-F-(CH₂)₄-SO₂Cl + H₂O → 3-F-(CH₂)₄-SO₃H + HCl

Reduction to Sulfonate Esters: When this compound reacts with an alcohol in the presence of a base (to neutralize the HCl byproduct), a sulfonate ester is formed. wikipedia.orgtaylorandfrancis.com This is a nucleophilic substitution reaction where the alcohol is the nucleophile. taylorandfrancis.com

Reaction: 3-F-(CH₂)₄-SO₂Cl + R'-OH → 3-F-(CH₂)₄-SO₂OR' + HCl

Reduction to Sulfinates: The use of a milder reducing agent like sodium sulfite (B76179) can reduce the sulfonyl chloride to a sulfinate salt. wikipedia.org

Reaction: 3-F-(CH₂)₄-SO₂Cl + Na₂SO₃ → 3-F-(CH₂)₄-SO₂Na + NaCl + SO₃

More vigorous reduction of sulfonyl chlorides can lead to thiols, typically employing strong reducing agents such as triphenylphosphine (B44618) in combination with iodine or other reagents. organic-chemistry.orgoup.com

Oxidation Pathways to Sulfonic Acid Derivatives

The sulfur atom in a sulfonyl chloride is in its highest oxidation state (+6), making direct oxidation of the sulfonyl group itself unlikely. However, the term "oxidation pathways to sulfonic acid derivatives" can refer to reactions where other parts of the molecule are oxidized, or where the sulfonyl chloride is synthesized from a more reduced sulfur compound. For instance, the oxidation of disulfides can ultimately lead to sulfonic acids. britannica.com The oxidative chlorination of thiols is a direct route to sulfonyl chlorides. organic-chemistry.org

While direct oxidation of the this compound moiety is not a standard transformation, reactions involving the fluorinated alkyl chain could potentially be explored under specific oxidative conditions, though this is not a commonly reported pathway. The primary role of sulfonyl chlorides in synthesis is as an electrophile. fiveable.me

Comparative Reactivity Studies with Sulfonyl Fluoride (B91410) Analogs

Contrasting Stability and Reactivity: S-Cl vs. S-F Bond Energetics

The difference in reactivity between this compound and its fluoride analog, 3-fluorobutane-1-sulfonyl fluoride, is largely governed by the energetics of the sulfur-halogen bond. The S-F bond is significantly stronger and shorter than the S-Cl bond, leading to marked differences in stability and reactivity. nih.gov

The greater strength of the S-F bond means that sulfonyl fluorides are generally more thermally and chemically robust than their sulfonyl chloride counterparts. nih.govresearchgate.net They are more resistant to hydrolysis and thermolysis. nih.gov This increased stability is a key feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, which leverages the unique balance of stability and reactivity of the S-F bond. sigmaaldrich.comacs.org

Conversely, the weaker S-Cl bond makes sulfonyl chlorides more reactive electrophiles. fiveable.me The chloride ion is a better leaving group than the fluoride ion in many nucleophilic substitution reactions. This higher reactivity allows reactions with a wider range of nucleophiles under milder conditions compared to sulfonyl fluorides.

| Bond | Bond Dissociation Energy (Approx. kcal/mol) | General Reactivity |

| S-F | ~87 | Lower reactivity, higher stability |

| S-Cl | ~74 | Higher reactivity, lower stability |

Note: Bond energies can vary depending on the specific molecular structure.

Differences in Selectivity and Undesired Side Reactions

The higher reactivity of sulfonyl chlorides like this compound can be a double-edged sword, often leading to lower selectivity and a greater propensity for side reactions compared to sulfonyl fluorides.

Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding sulfonic acid. wikipedia.orgnih.gov This can be a significant competing reaction, reducing the yield of the desired product. Sulfonyl fluorides are much more resistant to hydrolysis, making them easier to handle and store, and more suitable for reactions in aqueous or protic environments. nih.govsigmaaldrich.com

Selectivity with Nucleophiles: In reactions with molecules containing multiple nucleophilic sites (e.g., amino alcohols), the more reactive sulfonyl chloride may exhibit less selectivity. In contrast, sulfonyl fluorides often show greater chemoselectivity, reacting preferentially with certain nucleophiles over others. researchgate.netnih.gov For instance, aliphatic sulfonyl fluorides have shown better results in reactions with amines that have other functional groups, whereas the corresponding chlorides failed. nih.gov

Reduction: Sulfonyl chlorides are more prone to reduction than sulfonyl fluorides. researchgate.net This can be a limiting factor in syntheses involving reducing agents or conditions that can favor reduction. The S-F bond's resistance to reduction is a significant advantage in many synthetic contexts. sigmaaldrich.com

Ligand Compatibility in Multi-Step Syntheses (e.g., with Phosphines)

In multi-step syntheses, the compatibility of a functional group with various reagents and catalysts is paramount. Phosphines are commonly used as ligands for transition metal catalysts or as reagents themselves.

The reaction of sulfonyl chlorides with phosphines, such as triphenylphosphine (PPh₃), can lead to the reduction of the sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org This reaction can be used synthetically to produce thiols or other reduced sulfur species, but it represents a significant incompatibility if the sulfonyl group is meant to be preserved during a step involving phosphines. organic-chemistry.org For example, triphenylphosphine can rapidly reduce sulfonyl chlorides to the corresponding thiol. researchgate.net

On the other hand, sulfonyl fluorides are generally much more stable in the presence of phosphines. researchgate.net The reaction between a sulfonyl fluoride and triphenylphosphine is very slow, even at elevated temperatures. researchgate.net This inertness makes sulfonyl fluorides more compatible with synthetic steps that require the use of phosphine (B1218219) ligands or reagents, allowing for a broader range of reaction conditions and synthetic strategies without compromising the sulfonyl fluoride moiety.

Strategic Applications of 3 Fluorobutane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Molecular Construction

The reactivity of the sulfonyl chloride group, coupled with the electronic effects of the fluorine atom, makes 3-fluorobutane-1-sulfonyl chloride a highly adaptable component for creating a variety of organic structures. Its utility spans from the synthesis of molecules with potential biological activity to the construction of diverse and complex molecular scaffolds.

Precursor in the Synthesis of Bioactive or Pharmacologically Relevant Molecules

While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not prevalent, the broader class of fluorinated sulfonyl chlorides is of significant interest in drug discovery. The introduction of a fluorinated butane (B89635) sulfonyl group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Sulfonyl chlorides are well-established precursors to sulfonamides, a critical functional group in a wide array of pharmaceuticals. The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides, which are integral to various therapeutic agents.

The general synthetic utility of sulfonyl chlorides in creating bioactive molecules is well-documented. researchgate.net For instance, various sulfonyl chlorides are used in combinatorial chemistry to generate large libraries of sulfonamides for high-throughput screening. researchgate.net The fluorinated tail of this compound offers a specific advantage in this context, as fluorine substitution is a common strategy to enhance the pharmacological profile of lead compounds.

| Reagent Class | Resulting Functional Group | Importance in Medicinal Chemistry |

| Primary/Secondary Amines | Sulfonamides | Present in diuretics, antibiotics, and anti-inflammatory drugs. |

| Alcohols/Phenols | Sulfonate Esters | Can act as prodrugs or have intrinsic biological activity. |

| Organometallic Reagents | Sulfones | A stable functional group found in various therapeutic agents. |

Construction of Diverse Sulfonyl-Containing Organic Scaffolds and Architectures

The ability of this compound to react with a wide range of nucleophiles makes it a powerful tool for building complex molecular frameworks. Beyond simple sulfonamide formation, it can be employed in the synthesis of more intricate, three-dimensional structures. The sulfonyl group can act as a key linker or a functional handle for further chemical modifications.

The synthesis of sp3-enriched β-fluoro sulfonyl chlorides has been reported as a route to promising building blocks for drug discovery, highlighting the value of this structural motif. organic-chemistry.org These building blocks can be used to create sp3-enriched β-fluoro and α,β-unsaturated sulfonamides. organic-chemistry.org While this research does not specifically name this compound, it underscores the importance of fluorinated alkyl sulfonyl chlorides in accessing novel chemical space. The development of methods for creating diverse sulfonyl-containing compounds is an active area of research, with sulfonyl chlorides serving as key starting materials.

Role in Fluorine Chemistry and Fluorinated Compound Synthesis

The presence of both a sulfonyl chloride and a fluorine atom within the same molecule positions this compound as a key player in the synthesis of advanced fluorinated compounds, particularly through its involvement in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry.

Functionalization of Complex Molecular Architectures

The strategic introduction of sulfonyl-containing functional groups into complex molecular architectures is a cornerstone of modern medicinal chemistry and drug discovery. The modification of bioactive molecules at late stages of a synthetic sequence, known as late-stage functionalization (LSF), allows for the rapid generation of analogs with potentially improved pharmacological profiles. While the principle of utilizing sulfonyl chlorides for the derivatization of complex amines is well-established, specific and detailed research findings on the application of This compound in this context are not widely available in the public domain.

The reactivity of sulfonyl chlorides with primary and secondary amines to form stable sulfonamides is a robust and widely employed transformation in organic synthesis. enamine.netresearchgate.netcbijournal.com In the context of LSF, an ideal reagent would exhibit high chemoselectivity, reacting preferentially with the target functional group while tolerating a wide array of other functionalities present in a complex substrate. researchgate.netnih.gov The presence of a fluorine atom in This compound introduces an element of lipophilicity and can influence the conformational properties and metabolic stability of the resulting sulfonamide, making it a theoretically attractive building block for modifying bioactive scaffolds.

The general approach for the functionalization of a complex amine (a primary or secondary amine within a larger molecule) with a sulfonyl chloride like This compound typically involves the reaction of the two components in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme:

Where R' = H or an alkyl/aryl group

Due to the limited specific data available for This compound in the functionalization of complex molecules, the following table presents a hypothetical representation of how such data would be structured, based on common practices in reporting synthetic results. This table is for illustrative purposes only and does not represent actual experimental outcomes.

Hypothetical Data on the Sulfonylation of Complex Amines with this compound

| Substrate (Complex Amine) | Amine Type | Product | Reaction Conditions | Yield (%) |

| Aminoglutethimide derivative | Primary Aromatic Amine | Corresponding 3-fluorobutanesulfonamide | Pyridine, CH₂Cl₂, rt, 12 h | Data not available |

| (-)-Cytisine derivative | Secondary Alicyclic Amine | Corresponding 3-fluorobutanesulfonamide | Et₃N, THF, 0 °C to rt, 8 h | Data not available |

| Steroid-based primary amine | Primary Aliphatic Amine | Corresponding 3-fluorobutanesulfonamide | DIPEA, DMF, rt, 24 h | Data not available |

Advanced Spectroscopic Characterization and Analytical Techniques in the Study of 3 Fluorobutane 1 Sulfonyl Chloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei (¹H, ¹³C, ¹⁹F) in a strong magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 3-Fluorobutane-1-sulfonyl chloride.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton. The highly electronegative sulfonyl chloride group (SO₂Cl) and the fluorine atom will significantly deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The splitting of these signals into multiplets is governed by spin-spin coupling with neighboring protons and the fluorine atom, providing direct evidence of atomic connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each carbon atom. The carbons bonded directly to the electron-withdrawing SO₂Cl group and the fluorine atom will be the most deshielded and appear furthest downfield. Furthermore, the signal for the carbon atom bonded to fluorine (C3) and its adjacent carbons (C2 and C4) will exhibit splitting due to C-F coupling, a key feature confirming the position of the fluorine substituent.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.org In the case of this compound, the spectrum would show a signal for the single fluorine atom. The multiplicity of this signal, resulting from coupling to the protons on C3 and C2, would provide further confirmation of its location within the butyl chain.

The collective data from these NMR experiments allows for the unambiguous assignment of the molecule's constitution. For stereochemical assignment, particularly for chiral enantiomers like (R)-3-Fluorobutane-1-sulfonyl chloride and (S)-3-Fluorobutane-1-sulfonyl chloride, advanced NMR techniques using chiral solvating agents or chiral shift reagents would be necessary to differentiate the two forms. bldpharm.comsigmaaldrich.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| H on C1 (-CH₂SO₂Cl) | 3.5 - 4.0 | Triplet of triplets (tt) | Deshielded by SO₂Cl group; coupled to protons on C2. |

| H on C2 (-CH₂-) | 2.0 - 2.5 | Multiplet | Coupled to protons on C1 and C3, and to fluorine on C3. |

| H on C3 (-CHF-) | 4.5 - 5.0 | Doublet of multiplet (dm) | Deshielded by fluorine; large coupling with ¹⁹F and smaller couplings with adjacent protons. |

| H on C4 (-CH₃) | 1.4 - 1.7 | Doublet of doublets (dd) | Coupled to the proton and fluorine on C3. |

| ¹³C NMR | |||

| C1 (-CH₂SO₂Cl) | 60 - 70 | Triplet (from C-H coupling) | Highly deshielded by the sulfonyl chloride group. |

| C2 (-CH₂-) | 30 - 40 | Doublet of triplets (from C-F and C-H coupling) | Shows coupling to the fluorine atom on C3. |

| C3 (-CHF-) | 85 - 95 | Doublet (large ¹JCF coupling) | Highly deshielded by fluorine; exhibits a large one-bond coupling constant with ¹⁹F. |

| C4 (-CH₃) | 15 - 25 | Doublet of quartets (from C-F and C-H coupling) | Shows coupling to the fluorine atom on C3. |

| ¹⁹F NMR | |||

| F on C3 | -180 to -200 | Multiplet | Chemical shift is relative to a standard like CFCl₃. rsc.org Coupled to protons on C2 and C3. |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.

Upon ionization in the mass spectrometer, a molecular ion (M⁺) is formed. A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units. This is due to the natural isotopic abundance of chlorine, which exists as ³⁵Cl (≈75%) and ³⁷Cl (≈25%). docbrown.infodocbrown.info This results in a distinctive 3:1 intensity ratio for any fragment containing a chlorine atom, providing a clear signature for its presence. docbrown.infoyoutube.com

The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern is predictable and provides a fingerprint that helps to confirm the molecule's structure. Common fragmentation pathways for this compound would include:

Loss of a chlorine radical (•Cl) to form an [M-Cl]⁺ ion.

Loss of the sulfonyl chloride group (•SO₂Cl).

Cleavage of the C-S bond.

Fission of the carbon-carbon bonds within the butyl chain.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (C₄H₈ClFO₂S)

| m/z Value | Corresponding Ion / Fragment | Notes |

| 174 / 176 | [C₄H₈ClFO₂S]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |

| 139 | [C₄H₈FO₂S]⁺ | Loss of a chlorine radical (•Cl). |

| 75 | [C₄H₈F]⁺ | Loss of the sulfonyl chloride group (•SO₂Cl). |

| 56 | [C₄H₈]⁺• | Loss of hydrogen chloride (HCl) from the molecular ion. docbrown.info |

| 57 | [C₄H₉]⁺ | Butyl fragment, likely from cleavage and rearrangement. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, these spectra would exhibit distinct bands corresponding to the vibrations of its specific bonds.

The most prominent features in the IR spectrum would be the strong absorptions from the sulfonyl chloride group. These include:

S=O Asymmetric Stretch: A very strong band typically found in the 1360–1380 cm⁻¹ region.

S=O Symmetric Stretch: A strong band usually appearing around 1160–1180 cm⁻¹.

Other important vibrations include:

C-F Stretch: A strong absorption typically observed in the 1000–1400 cm⁻¹ range. Its exact position can help confirm the nature of the fluorinated carbon.

S-Cl Stretch: A weaker absorption expected in the lower frequency region of the spectrum.

C-H Stretches: Found just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While S=O stretches are also visible in Raman spectra, S-Cl and C-S bond vibrations are often more prominent than in IR spectra. researchgate.net By analyzing the spectra, potentially at different temperatures, it is possible to gain insights into the conformational isomers (rotamers) of the molecule, as different spatial arrangements of the atoms can lead to slight shifts in vibrational frequencies. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| C-H Stretching | 2850 - 3000 | IR, Raman | Medium-Strong |

| S=O Asymmetric Stretch | 1360 - 1380 | IR | Strong |

| S=O Symmetric Stretch | 1160 - 1180 | IR | Strong |

| C-F Stretch | 1000 - 1400 | IR | Strong |

| C-S Stretch | 600 - 800 | Raman | Medium |

| S-Cl Stretch | 300 - 500 | Raman | Medium-Strong |

Future Prospects and Emerging Research Directions in 3 Fluorobutane 1 Sulfonyl Chloride Chemistry

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of sulfonyl chlorides often involves reagents that are hazardous and environmentally detrimental, such as chlorine gas and thionyl chloride. researchgate.netnih.gov Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. For 3-Fluorobutane-1-sulfonyl chloride, future research will likely concentrate on adapting these emerging methods to its specific synthesis.

One promising approach is the use of milder and more selective chlorinating agents. For instance, N-chlorosuccinimide (NCS) has been successfully employed for the synthesis of various sulfonyl chlorides from S-alkylisothiourea salts, which are themselves prepared from readily available alkyl halides. researchgate.netorganic-chemistry.org This method is noted for being environmentally friendly and operationally simple. researchgate.netorganic-chemistry.org Another green alternative is the use of sodium hypochlorite (B82951) (bleach) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, offering a clean and economical route. organic-chemistry.org

Electrochemical methods also present a sustainable pathway for sulfonyl fluoride (B91410) synthesis from thiols and potassium fluoride, avoiding the need for harsh chemical oxidants. acs.org Adapting such electrochemical approaches for the chlorination of a suitable 3-fluorobutane-sulfur precursor could provide a highly efficient and environmentally benign synthesis of this compound.

The development of one-pot syntheses from sulfonic acids or their salts using reagents like cyanuric chloride and a phase-transfer catalyst represents another avenue for sustainable production. mdpi.comrsc.org These methods often feature mild reaction conditions and the use of readily available starting materials. rsc.orglookchem.com

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Method | Precursor | Reagents | Potential Advantages |

| NCS Chlorosulfonation | 3-Fluorobutylisothiourea salt | N-Chlorosuccinimide (NCS) | Environmentally friendly, mild conditions, simple operation. researchgate.netorganic-chemistry.org |

| Bleach-mediated Oxidation | 3-Fluorobutylisothiourea salt | Sodium Hypochlorite (bleach) | Economical, clean, safe operation. organic-chemistry.org |

| Electrochemical Synthesis | 3-Fluorobutanethiol | Electrochemical cell, source of chloride | Avoids chemical oxidants, high efficiency. acs.org |

| One-pot from Sulfonic Acid | 3-Fluorobutane-1-sulfonic acid | Cyanuric chloride, Phase-transfer catalyst | Mild conditions, readily available precursors. mdpi.comrsc.org |

Exploration of Novel Catalytic Transformations and Reaction Conditions

The reactivity of the sulfonyl chloride group can be harnessed through various catalytic transformations to create a diverse range of derivatives. Future research on this compound will undoubtedly focus on exploring novel catalytic systems to expand its synthetic utility.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. Methods for the palladium-catalyzed chlorosulfonylation of arylboronic acids have been developed, providing a route to arylsulfonyl chlorides under mild conditions. nih.gov While this is for aryl systems, the principles of catalytic sulfur-based bond formation could inspire research into analogous catalytic routes for aliphatic sulfonyl chlorides like this compound.

Furthermore, the development of catalytic amidation of sulfonyl fluorides using catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) showcases the potential for efficient and broad-spectrum synthesis of sulfonamides. chemrxiv.org Given the similar reactivity of sulfonyl chlorides, exploring analogous catalytic amidation reactions for this compound could lead to the synthesis of novel fluorinated sulfonamides with potential biological activity. chemrxiv.orgcbijournal.com

Expanding the Scope of Synthetic Applications in Emerging Fields

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, chemical resistance, and unique biological activities. numberanalytics.comoup.com Consequently, this compound is a promising building block for the synthesis of novel compounds in various emerging fields.

Materials Science: Organofluorine compounds are integral to the development of advanced materials, including fluoropolymers and liquid crystals. numberanalytics.comresearchgate.netnih.gov The presence of both a fluorine atom and a reactive sulfonyl group in this compound makes it a candidate for the synthesis of novel fluorinated monomers. These monomers could be polymerized to create materials with tailored properties, such as high thermal stability and specific optical or electrical characteristics, for applications in electronics and aerospace. numberanalytics.com

Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents. cbijournal.com The introduction of a fluorine atom can improve a drug candidate's metabolic stability, bioavailability, and binding affinity. oup.com Therefore, using this compound to synthesize novel fluorinated sulfonamides is a significant area for future research. These compounds could be screened for a variety of biological activities, potentially leading to the discovery of new drug candidates.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and sulfonamide moieties can enhance the efficacy and selectivity of agrochemicals. This compound could serve as a precursor to new herbicides, fungicides, and insecticides with improved environmental profiles.

Advanced Computational Design and Prediction for New Sulfonyl Chloride Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the design of new molecules with desired properties. nih.gov For this compound, computational methods can provide valuable insights into its reactivity and guide experimental work.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving this compound. nih.gov This can help in understanding the factors that control the regioselectivity and stereoselectivity of its reactions, which is crucial for designing efficient synthetic routes to complex molecules. Computational tools are increasingly being used to predict the site- and regioselectivity of organic reactions, and these can be applied to forecast the behavior of this compound with various nucleophiles and under different catalytic conditions. rsc.org

Design of Novel Reactivity: Computational screening can be employed to identify new potential reactions and applications for this compound. By simulating its interaction with a wide range of reactants and catalysts, it may be possible to uncover novel transformations that would be difficult to discover through purely experimental approaches.

Predictive Models for Properties: The physical, chemical, and biological properties of derivatives of this compound can be predicted using quantitative structure-activity relationship (QSAR) and other machine learning models. rsc.org This can accelerate the discovery of new materials and drug candidates by prioritizing the synthesis of compounds with the most promising predicted properties. For instance, the lipophilicity and acidity/basicity of fluorinated compounds, which are critical for their pharmacological activity, can be predicted with increasing accuracy. researchgate.net

Table 2: Potential Computational Approaches for this compound Research

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of reactions. | Understanding reaction pathways, transition states, and selectivity. nih.gov |

| Machine Learning Models | Prediction of reaction outcomes. | Predicting regio- and site-selectivity of reactions. rsc.org |

| Virtual Screening | Discovery of new applications. | Identifying potential new reactions and bioactive molecules. |

| QSAR/QSPR | Prediction of molecular properties. | Estimating physical, chemical, and biological properties of derivatives. researchgate.net |

Q & A

Basic: What are the standard synthetic routes for 3-fluorobutane-1-sulfonyl chloride, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sulfonation of 3-fluorobutane-1-thiol followed by chlorination. Key steps include:

- Sulfonation : Reaction with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate .

- Chlorination : Use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane, refluxed at 40–50°C for 6–8 hours to yield the sulfonyl chloride .

- Optimization : Temperature control minimizes side reactions (e.g., hydrolysis or fluorination loss). Solvent choice (e.g., dichloromethane vs. chloroform) affects reaction kinetics and purity .

Basic: How can the purity of this compound be validated post-synthesis?

Answer:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) detects impurities >0.1% .

- Spectroscopy :

- Elemental Analysis : Match experimental vs. theoretical C, H, S, and Cl content (±0.3%) .

Advanced: How do competing nucleophilic substitution pathways affect the stability of this compound in aqueous media?

Answer:

The sulfonyl chloride group is prone to hydrolysis, forming 3-fluorobutane-1-sulfonic acid. Key factors:

- pH Dependence : Hydrolysis accelerates in basic conditions (pH >9) due to OH⁻ nucleophilic attack .

- Temperature : At 25°C, hydrolysis half-life is ~2 hours in water; refrigeration (4°C) extends stability to 24 hours .

- Mitigation : Store under anhydrous conditions (e.g., molecular sieves) and avoid protic solvents .

Advanced: What analytical contradictions arise when characterizing fluorinated sulfonyl chlorides, and how are they resolved?

Answer:

- Mass Spectrometry : Fragmentation patterns may obscure molecular ion peaks due to Cl/F loss. High-resolution MS (HRMS) with ESI+ resolves this by confirming exact mass (e.g., m/z 194.98 for [M+H]⁺) .

- NMR Discrepancies : Residual solvent (e.g., DCM) in ¹H NMR can overlap with target signals. Use deuterated acetone or triple-quantum filtering for clarity .

- Fluorine Quadrupolar Effects : Broad ¹⁹F NMR signals are sharpened by decoupling or using lower magnetic fields .

Advanced: How can computational modeling guide the design of derivatives using this compound?

Answer:

- DFT Calculations : Predict reactivity of the sulfonyl chloride group with nucleophiles (e.g., amines, alcohols) by analyzing LUMO maps and Fukui indices .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for proteomics applications .

- Solvent Effects : COSMO-RS simulations optimize solvent choices for reactions (e.g., THF vs. DMF) to enhance yields .

Advanced: What safety protocols are critical when handling this compound in large-scale reactions?

Answer:

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent inhalation of toxic vapors .

- PPE : Acid-resistant gloves (e.g., neoprene) and face shields to avoid skin/eye contact .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste Disposal : Hydrolyze residues in ice-cold NaOH (2M) before disposal to deactivate sulfonyl chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.